Diallyl 2-nitrobenzene-1,4-dicarboxylate
Description
Diallyl 2-nitrobenzene-1,4-dicarboxylate (CAS No. 5292-45-5) is an aromatic dicarboxylate ester featuring a nitro group at the 2-position of the benzene ring and two allyl ester groups at the 1,4-positions. Its molecular formula is C₁₄H₁₃NO₆, with a molar mass of 291.26 g/mol.
Properties
Molecular Formula |
C14H13NO6 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO6/c1-3-7-20-13(16)10-5-6-11(12(9-10)15(18)19)14(17)21-8-4-2/h3-6,9H,1-2,7-8H2 |
InChI Key |
YVJZUBZTVXPNQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzene-1,4-Dicarboxylate Esters
Dimethyl 2-Nitrobenzene-1,4-Dicarboxylate (CAS 5292-45-5)
- Structure : Benzene-1,4-dicarboxylate with methyl esters and a nitro group at the 2-position.
- Molecular Formula: C₁₀H₉NO₆.
- Key Differences: Ester Groups: Methyl (smaller, less reactive) vs. allyl (bulkier, polymerizable).
Diallyl Terephthalate (CAS 131-17-9)
- Structure : Benzene-1,4-dicarboxylate with allyl esters; lacks the nitro group.
- Molecular Formula : C₁₄H₁₄O₄.
- Key Differences :
2-Aminobenzene-1,4-Dicarboxylic Acid
- Structure: Benzene-1,4-dicarboxylic acid with an amino group at the 2-position.
- Key Differences: Functional Groups: Amino (electron-donating) vs. nitro (electron-withdrawing). Applications: Amino derivatives are used in coordination chemistry for MOFs; nitro derivatives may offer distinct redox or optical properties .
Cyclohexane-Based Analogues
Diallyl Cyclohexane-1,4-Dicarboxylate (CAS 20306-22-3)
- Structure : Cyclohexane-1,4-dicarboxylate with allyl esters.
- Molecular Formula : C₁₄H₂₀O₄.
- Key Differences :
Di(C9-11-Alkyl) Cyclohexane-1,4-Dicarboxylate
Coordination Polymer Ligands
2-Nitrobenzene-1,4-Dicarboxylate (NBD) in MOFs
- Applications: Used in Zn-based MOFs (e.g., MOF-123 and MOF-246), which exhibit reversible structural phase transitions upon heating. The nitro group stabilizes interpenetrated frameworks, unlike non-nitro analogs .
Cubane-1,4-Dicarboxylate in MOFs
Comparative Data Table
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